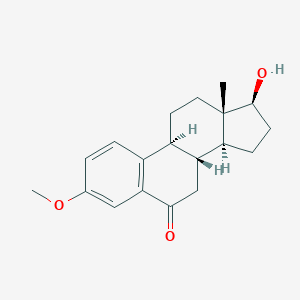

3-O-Methyl-6-oxo 17beta-Estradiol

Description

Historical Context and Discovery

The development of this compound emerged from systematic efforts to create estradiol derivatives with modified biological activities during the mid-20th century expansion of steroid chemistry research. Early investigations into estradiol modifications focused on understanding structure-activity relationships and developing compounds with enhanced selectivity or altered pharmacological profiles. The specific combination of 3-O-methylation and 6-oxo functionality represents a rational design approach aimed at creating versatile synthetic intermediates.

Historical research by Rao and colleagues in the 1970s established fundamental synthetic methodologies for creating 6-oxo estradiol derivatives, demonstrating their utility in contraceptive steroid preparation. These early studies laid the groundwork for understanding how specific modifications to the estradiol scaffold could yield compounds with distinct chemical reactivity patterns while maintaining structural integrity of the steroid framework.

The evolution of synthetic methods for creating such derivatives paralleled advances in understanding estrogen receptor biology and the mechanisms underlying steroid hormone action. As researchers gained deeper insights into the molecular basis of estrogen activity, the demand for specifically modified derivatives like this compound increased, driving improvements in synthetic efficiency and accessibility.

Contemporary research has built upon these historical foundations, utilizing modern analytical techniques and computational approaches to better understand the precise effects of these structural modifications on biological activity and synthetic utility. The compound's continued relevance in current research demonstrates the enduring value of these early synthetic innovations.

Structural Relationship to Estradiol and Other Estrogenic Compounds

This compound maintains the core estrane skeleton characteristic of estrogenic steroids while incorporating two key structural modifications that distinguish it from the parent hormone 17beta-estradiol. The natural estradiol molecule features a phenolic hydroxyl group at the 3-position and a secondary alcohol at the 17beta-position, both of which are crucial for optimal estrogen receptor binding. The replacement of the 3-hydroxyl with a methoxy group fundamentally alters the compound's hydrogen bonding capacity and lipophilicity profile.

The introduction of the 6-oxo functionality creates a significant structural perturbation in the B-ring of the steroid framework, potentially affecting the compound's conformational preferences and receptor binding geometry. Research on similar 6-oxo estradiol derivatives has demonstrated that this modification can substantially reduce estrogen receptor affinity while creating opportunities for selective derivatization. The ketone functionality at position 6 serves as a reactive site for further chemical modifications, including reduction to hydroxyl derivatives or conversion to other functional groups.

Comparative analysis with related compounds reveals the strategic nature of these modifications. For instance, 6-Oxo-17beta-estradiol 17-Valerate, another derivative documented in chemical databases, demonstrates how the 6-oxo functionality can be combined with different esterification patterns to create compounds with varying properties. Similarly, 17-O-Acetyl-3-O-methyl-6-oxo 17beta-Estradiol represents a further derivatized version where acetylation at the 17-position provides additional synthetic versatility.

The structural relationship extends to understanding the compound's position within the broader family of estrogen derivatives used in pharmaceutical applications. While maintaining some structural similarity to natural estrogens, the modifications present in this compound create distinct pharmacological and synthetic properties that differentiate it from both natural hormones and other synthetic derivatives.

Rationale for Academic Investigation of this compound

Academic interest in this compound stems from multiple interconnected research objectives spanning synthetic chemistry, biochemistry, and pharmaceutical development. The compound serves as a valuable model system for understanding how specific structural modifications influence steroid hormone activity and receptor interactions. Research into estradiol derivatives has revealed complex structure-activity relationships that cannot be predicted solely from the parent compound's properties, necessitating detailed investigation of individual derivatives.

From a synthetic chemistry perspective, the compound represents an important intermediate in the preparation of more complex steroid structures used in contraceptive development and hormone therapy research. The presence of both the 6-oxo functionality and the 3-methoxy group provides multiple sites for selective chemical modification, enabling the synthesis of diverse derivative libraries for biological screening. Studies have demonstrated the utility of such derivatives in creating biotinylated probes for studying estrogen receptor interactions.

The compound's role in developing potential antiestrogens adds another dimension to its research relevance. Investigation of compounds with modified estrogen receptor binding profiles has led to important therapeutic advances, including the development of selective estrogen receptor modulators. Understanding how specific modifications like those present in this compound affect receptor binding and downstream signaling provides crucial insights for drug development efforts.

Biochemical studies utilizing this compound contribute to broader understanding of steroid metabolism and hormone action mechanisms. The modified structure allows researchers to probe specific aspects of estrogen biology while maintaining sufficient structural similarity to natural hormones to ensure biological relevance. This approach has proven particularly valuable in elucidating the molecular basis of estrogen receptor selectivity and tissue-specific hormone effects.

Overview of Research Trends and Key Questions

Current research trends involving this compound reflect broader developments in steroid chemistry and hormone biology, with particular emphasis on developing improved synthetic methodologies and understanding structure-function relationships. Modern synthetic approaches have focused on improving the efficiency and selectivity of reactions involving the 6-oxo functionality, utilizing advanced catalytic systems and protecting group strategies to achieve better yields and purities.

Biotechnology applications represent an emerging area of investigation, with researchers exploring the use of steroid derivatives as molecular probes and diagnostic tools. The development of biotinylated estradiol derivatives demonstrates how compounds like this compound can serve as starting materials for creating sophisticated molecular tools. These applications require precise control over derivatization chemistry and thorough characterization of the resulting products.

Key research questions currently driving investigation include understanding the precise effects of the 6-oxo modification on estrogen receptor binding kinetics and the development of selective derivatization methods that preserve desired biological activities while introducing useful chemical handles. Advanced analytical techniques, including high-resolution mass spectrometry and NMR spectroscopy, are being employed to characterize reaction products and understand mechanistic details of synthetic transformations.

Environmental and regulatory considerations increasingly influence research directions, with emphasis on developing more sustainable synthetic routes and understanding the environmental fate of steroid derivatives. The pharmaceutical industry's focus on green chemistry principles has led to investigations of alternative synthetic approaches that minimize waste generation and utilize more environmentally friendly reagents and solvents.

Future research directions likely will incorporate computational approaches to predict and optimize the properties of new derivatives, leveraging advances in molecular modeling and machine learning to guide synthetic efforts. The integration of computational and experimental approaches promises to accelerate the development of new steroid derivatives with precisely tailored properties for specific applications.

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-19-8-7-13-12-4-3-11(22-2)9-15(12)17(20)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16,18,21H,5-8,10H2,1-2H3/t13-,14-,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIZICLBCDWABT-AFTVQHQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=O)C4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=O)C4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573891 | |

| Record name | (17beta)-17-Hydroxy-3-methoxyestra-1,3,5(10)-trien-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50731-96-9 | |

| Record name | (17beta)-17-Hydroxy-3-methoxyestra-1,3,5(10)-trien-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl-6-oxo 17beta-Estradiol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of functional groups at specific positions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

3-O-Methyl-6-oxo 17beta-Estradiol can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce ketones or aldehydes to alcohols.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions could introduce new functional groups such as halides or amines.

Applications De Recherche Scientifique

Chemical Synthesis

3-O-Methyl-6-oxo 17beta-Estradiol serves as a building block in organic synthesis. Its unique structure allows chemists to modify it for the creation of more complex molecules. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for developing new pharmaceuticals and materials.

Table 1: Common Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduces oxygen-containing functional groups | Potassium permanganate |

| Reduction | Converts ketones or aldehydes to alcohols | Sodium borohydride |

| Substitution | Replaces one functional group with another | Various nucleophiles |

Biological Research

The biological activity of this compound is a focus of research due to its potential interactions with estrogen receptors and other enzymes. Studies have indicated that this compound may exhibit unique properties that could be beneficial in therapeutic contexts.

Case Study: Estrogen Receptor Interaction

In vitro studies have demonstrated that this compound binds to estrogen receptors (ERα and ERβ), influencing gene transcription related to reproductive health. This interaction suggests potential applications in hormone replacement therapies and treatments for conditions like endometriosis.

Medical Applications

Given its structural similarities to estradiol, this compound may have therapeutic potential in various medical applications:

- Hormone Replacement Therapy (HRT) : Due to its estrogenic activity, it could be considered for managing menopausal symptoms.

- Endometriosis Treatment : Research indicates that compounds similar to this may be effective in reducing endometriosis lesions by modulating hormonal pathways.

Table 2: Potential Medical Applications

| Application | Description |

|---|---|

| Hormone Replacement Therapy | Alleviates menopausal symptoms |

| Endometriosis Treatment | Reduces lesion size and associated symptoms |

Industrial Applications

In industrial chemistry, this compound can be utilized in the development of new materials and chemical processes. Its ability to participate in various reactions makes it valuable for synthesizing specialty chemicals and polymers.

Figure 1: Mechanism of Action Overview

- Binding to estrogen receptors.

- Activation of gene transcription.

- Regulation of cellular responses related to growth and differentiation.

Mécanisme D'action

The mechanism by which 3-O-Methyl-6-oxo 17beta-Estradiol exerts its effects involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares 3-O-Methyl-6-oxo 17beta-Estradiol with structurally related estradiol derivatives:

*Calculated based on structural similarity to 6-Oxo-17β-estradiol 17-Valerate .

Receptor Binding and Transcriptional Activity

ERalpha/ERbeta Affinity :

- E2 binds both ERalpha and ERbeta with high affinity (Kd = 0.1–0.4 nM) but activates ERalpha at AP1 sites while inhibiting ERbeta .

- Methylation at 3-O may reduce binding to ERalpha, as seen in 3-O-methyl-E2 analogs, which show diminished uterotropic activity .

- The 6-oxo group could further disrupt hydrogen bonding with ERs, akin to 6-keto-E2 derivatives that exhibit reduced transcriptional activity .

Cofactor Recruitment :

Metabolic Stability and Excretion

Glucuronidation :

- E2 is rapidly glucuronidated by UGT1A1 (e.g., forming E2-3-glucuronide) for excretion . Methylation at 3-O likely blocks this pathway, increasing metabolic stability .

- In contrast, 17-valerate esterification (as in 6-Oxo-17β-estradiol 17-Valerate) enhances lipophilicity, delaying hydrolysis and prolonging activity .

Degradation Pathways :

Therapeutic and Toxicological Implications

- Osteoporosis :

- Carcinogenicity: Prolonged exposure to E2 metabolites is linked to DNA adduct formation . Reduced glucuronidation in 3-O-Methyl-6-oxo E2 may necessitate careful toxicity profiling.

Key Research Findings

- Structural Mimicry: Ginsenoside-Rh2’s moderate ER affinity (30% of E2) underscores the importance of the 3-OH group for receptor binding, which is absent in 3-O-Methyl-6-oxo E2 .

- Receptor Selectivity : SERMs like raloxifene exhibit ER subtype-specific effects, suggesting that 3-O-Methyl-6-oxo E2’s modifications could confer similar selectivity .

- Environmental Impact : E2’s environmental persistence contributes to freshwater ecotoxicity . Enhanced stability of methylated analogs may exacerbate this issue, warranting ecological risk assessments.

Activité Biologique

3-O-Methyl-6-oxo-17beta-estradiol is a synthetic derivative of estradiol, characterized by its distinct structural modifications that influence its biological activity. This compound primarily interacts with estrogen receptors and exhibits significant agonistic properties, impacting various physiological processes.

Chemical Structure and Synthesis

The structure of 3-O-Methyl-6-oxo-17beta-estradiol includes a methyl group at the 3-position and a keto group at the 6-position of the estradiol backbone. The synthesis typically involves multiple steps to form the cyclopenta[a]phenanthrene core, which is crucial for its biological activity.

The biological activity of 3-O-Methyl-6-oxo-17beta-estradiol is mediated through:

- Estrogen Receptor Binding : It acts as an agonist at estrogen receptors (ER), particularly ERα and ERβ, promoting cellular responses associated with estrogen signaling .

- Cell Proliferation : By activating these receptors, the compound stimulates cell proliferation in hormone-dependent tissues, such as breast and endometrial tissues. This is particularly relevant in the context of estrogen-dependent diseases .

1. Reproductive Health

Studies indicate that compounds with estrogenic activity, including 3-O-Methyl-6-oxo-17beta-estradiol, can significantly influence reproductive functions. For instance, it has been shown to enhance sperm capacitation and fertilizing ability in vitro, demonstrating its potential role in reproductive health .

2. Cancer Research

The compound's role in cancer biology is notable:

- Breast Cancer : Research highlights its potential implications in breast cancer treatment, particularly concerning the modulation of estrogen levels and receptor activity. Inhibition of specific enzymes involved in estrogen metabolism may enhance its therapeutic effects against hormone-dependent cancers .

- Endometriosis : Elevated levels of estrogen are linked to endometriosis progression. The use of 3-O-Methyl-6-oxo-17beta-estradiol could be explored for its therapeutic potential in managing this condition by regulating estrogen receptor activity .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Estrogen Receptor Agonism | Binds to ERα and ERβ, activating estrogenic pathways |

| Cell Proliferation | Stimulates proliferation in hormone-dependent tissues |

| Sperm Capacitation | Enhances capacitation and fertilizing ability in vitro |

| Cancer Implications | Potential therapeutic role in breast cancer and endometriosis management |

Case Study: Effects on Sperm Capacitation

A study investigated the impact of various estrogens on mouse sperm functionality. It found that 3-O-Methyl-6-oxo-17beta-estradiol significantly improved sperm capacitation rates compared to controls. This suggests that synthetic estrogens could enhance reproductive outcomes under certain conditions .

Q & A

Q. What are the recommended safety protocols for handling and storing 3-O-Methyl-6-oxo 17β-Estradiol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., NIOSH-certified masks) if aerosolization is possible .

- Storage: Store in a locked, ventilated cabinet at room temperature (15–25°C), away from oxidizers and moisture. Ensure containers are tightly sealed to prevent environmental release .

- Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid washing into waterways due to aquatic toxicity risks .

- Disposal: Follow EPA/OSHA guidelines for incineration or licensed hazardous waste disposal .

Q. How should researchers select appropriate estrogen analogs for receptor-binding studies involving 3-O-Methyl-6-oxo 17β-Estradiol?

Methodological Answer:

- Structural Specificity: Prioritize analogs with conserved hydroxyl or methyl groups at positions 3 and 17 (e.g., 2-Methoxyestradiol) to assess ERα/ERβ binding affinity .

- Functional Assays: Use competitive binding assays with radiolabeled estradiol (e.g., ³H-E2) and recombinant ER isoforms. Validate selectivity via co-treatment with ER antagonists (e.g., ICI 182,780) .

- Control Compounds: Include 17β-Estradiol as a positive control and estrone as a low-affinity comparator .

Advanced Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting receptor activation or metabolic stability results)?

Methodological Answer:

- Source Analysis: Cross-validate experimental conditions (e.g., cell lines, solvent concentrations). For instance, DMSO >0.1% may artifactually modulate ER activity .

- Meta-Analysis: Apply statistical tools (e.g., funnel plots) to identify publication bias or methodological heterogeneity in existing literature .

- Mechanistic Follow-Up: Use siRNA knockdown or CRISPR-edited models to isolate confounding pathways (e.g., CYP450-mediated metabolism) .

Q. What methodologies are recommended for monitoring 3-O-Methyl-6-oxo 17β-Estradiol in environmental samples?

Methodological Answer:

- Extraction: Use solid-phase extraction (SPE) with C18 cartridges for water samples. For sediments, employ accelerated solvent extraction (ASE) with acetone-hexane (1:1) .

- Detection: LC-MS/MS with electrospray ionization (ESI) in negative mode for high sensitivity (LOQ: 1 ng/L). Include deuterated estradiol (d4-E2) as an internal standard .

- Ecotoxicology: Conduct acute toxicity assays with Daphnia magna (48-hr LC50) to assess aquatic impact, referencing OECD Test No. 202 guidelines .

Q. How can solubility and stability of 3-O-Methyl-6-oxo 17β-Estradiol be optimized for in vivo versus in vitro studies?

Methodological Answer:

- In Vitro: Dissolve in DMSO (≤10 mg/mL) and dilute in culture media (final DMSO ≤0.1%). Pre-filter (0.22 µm) to remove particulates .

- In Vivo: Use PEG400:Saline (7:3) for intravenous delivery or 0.5% carboxymethylcellulose (CMC-Na) for oral gavage. Confirm stability via HPLC at 4°C over 72 hours .

- Lyophilization: For long-term storage, lyophilize with trehalose (1:1 w/w) and reconstitute in PBS .

Q. What validation criteria are critical for detecting 3-O-Methyl-6-oxo 17β-Estradiol in biological matrices?

Methodological Answer:

- Specificity: Test cross-reactivity with structurally similar compounds (e.g., 17β-Estradiol-3-sulfate) using ELISA kits. Accept <5% cross-reactivity .

- Precision: Achieve intra-/inter-day CV <15% via spiked plasma/serum replicates at low, medium, and high concentrations (e.g., 1, 10, 100 ng/mL) .

- Recovery: Validate extraction efficiency (≥80%) using matrix-matched calibration curves .

Q. How do structural modifications (e.g., methylation at position 3) influence the pharmacokinetic profile of 17β-Estradiol derivatives?

Methodological Answer:

- Metabolic Stability: Compare hepatic microsomal half-lives (e.g., human vs. rat). Methylation at position 3 typically reduces CYP3A4-mediated oxidation, prolonging half-life .

- Tissue Distribution: Use radiolabeled analogs (e.g., ¹⁴C) in autoradiography studies. Methylation often enhances blood-brain barrier permeability .

- Excretion Profile: Quantify urinary vs. fecal elimination via mass balance studies in rodent models .

Q. How can researchers balance open data sharing with patient privacy in studies involving endogenous estrogens?

Methodological Answer:

- Anonymization: Apply k-anonymity models to demographic data (e.g., age, BMI) to prevent re-identification .

- Data Licensing: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with controlled access via platforms like EGA (European Genome-Phenome Archive) .

- Ethical Review: Submit protocols to IRBs for GDPR/HIPAA compliance, emphasizing pseudonymization and encryption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.